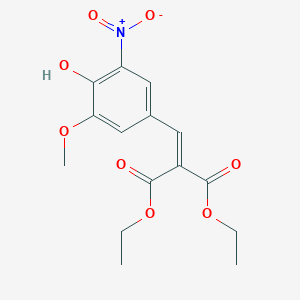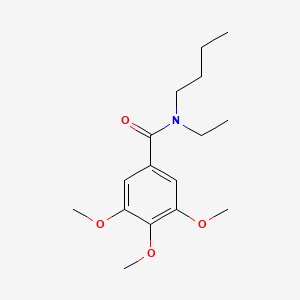
N-butyl-N-ethyl-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-Ethyl-3,4,5-Trimethoxybenzamide (BET) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BET is a white crystalline solid that belongs to the class of benzamides. It has a molecular weight of 317.42 g/mol and a melting point of 99-101°C. BET is known to exhibit a wide range of biological activities, making it a promising candidate for various research applications.
Mecanismo De Acción
The exact mechanism of action of N-butyl-N-ethyl-3,4,5-trimethoxybenzamide is still under investigation. However, it is believed that this compound exerts its biological effects by interacting with specific receptors or enzymes in the body. For example, this compound has been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal studies, this compound has been shown to reduce pain and inflammation. This compound has also been shown to enhance plant growth and increase resistance to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-ethyl-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound is also stable under normal laboratory conditions, allowing for long-term storage. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental settings. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on N-butyl-N-ethyl-3,4,5-trimethoxybenzamide. One area of interest is the development of this compound-based drug delivery systems for the treatment of various diseases. Another area of interest is the investigation of this compound's potential as a natural herbicide or pesticide. This compound's ability to enhance plant growth and resistance to stress makes it a promising candidate for use in agriculture. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of N-butyl-N-ethyl-3,4,5-trimethoxybenzamide is a multistep process that involves the reaction of 3,4,5-trimethoxybenzoic acid with butylamine and ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-butyl-N-ethyl-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, this compound has been studied for its ability to enhance plant growth and resistance to stress. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.
Propiedades
IUPAC Name |
N-butyl-N-ethyl-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-6-8-9-17(7-2)16(18)12-10-13(19-3)15(21-5)14(11-12)20-4/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLOSZHNRHVGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5010891.png)
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B5010900.png)

![[1-(3,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5010915.png)
![diethyl ({[4-(benzyloxy)phenyl]amino}methylene)malonate](/img/structure/B5010923.png)
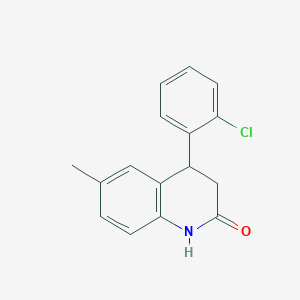
![methyl 4-({2,2,2-trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)benzoate](/img/structure/B5010940.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5010951.png)
![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5010952.png)
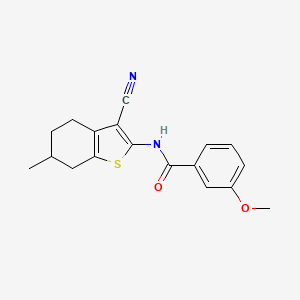
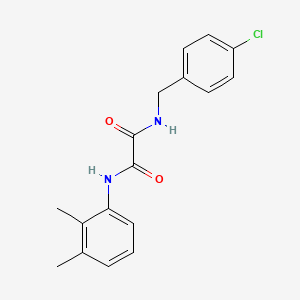
![5-(2,5-dimethyl-3-furyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5010974.png)
![2-{4-[3-(4-methoxyphenyl)-1-methylpropyl]-1-piperazinyl}pyrimidine](/img/structure/B5010981.png)
